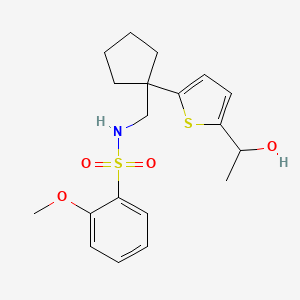
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C19H25NO4S2 and its molecular weight is 395.53. The purity is usually 95%.
BenchChem offers high-quality N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2-methoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2-methoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy Applications
Research has highlighted the synthesis and characterization of novel compounds related to benzenesulfonamide derivatives, demonstrating their potential in photodynamic therapy (PDT). For instance, compounds with high singlet oxygen quantum yields have been synthesized, showing promise as Type II photosensitizers for cancer treatment in PDT due to their good fluorescence properties and appropriate photodegradation quantum yields (Pişkin, Canpolat, & Öztürk, 2020).
Antitumor Activity
Sulfonamide-focused libraries have been evaluated in cell-based antitumor screens, identifying compounds with potent cell cycle inhibitory properties. Some derivatives have progressed to clinical trials, displaying preliminary activities in phase I settings and highlighting the importance of gene expression changes in understanding the essential pharmacophore structure and drug-sensitive cellular pathways (Owa et al., 2002).
COX-2 Inhibition
The synthesis and evaluation of benzenesulfonamide derivatives as selective cyclooxygenase-2 (COX-2) inhibitors have been reported, with some derivatives showing high selectivity and potency, indicating potential for the treatment of conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).
Computational Studies
Computational and experimental studies on new sulfonamide molecules have been conducted to explore their structural and electronic properties. These studies provide insights into the molecules' stability and reactivity, contributing to the design of more effective compounds for various applications (Murthy et al., 2018).
Anticancer Agents
The synthesis of aminothiazole-paeonol derivatives and their evaluation as potential anticancer agents have been reported. Some derivatives exhibited high anticancer potential against various cancer cell lines, suggesting they could be promising lead compounds for developing new anticancer treatments (Tsai et al., 2016).
properties
IUPAC Name |
N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4S2/c1-14(21)16-9-10-18(25-16)19(11-5-6-12-19)13-20-26(22,23)17-8-4-3-7-15(17)24-2/h3-4,7-10,14,20-21H,5-6,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMNEUNIEXKITN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C2(CCCC2)CNS(=O)(=O)C3=CC=CC=C3OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (2E)-3-[(3,4-difluorophenyl)amino]-2-[(3-methylphenyl)sulfonyl]acrylate](/img/structure/B2657129.png)

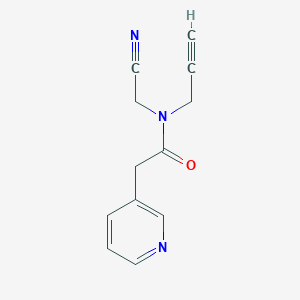
![(2E)-4-oxo-4-{[2-(trifluoromethyl)phenyl]amino}but-2-enoic acid](/img/no-structure.png)
![(3-Morpholin-4-ylpropyl){[2,4,6-tris(methylethyl)phenyl]sulfonyl}amine](/img/structure/B2657139.png)
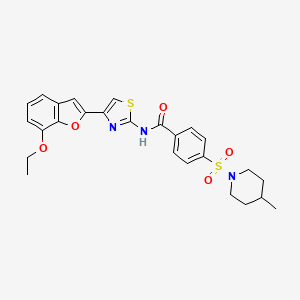
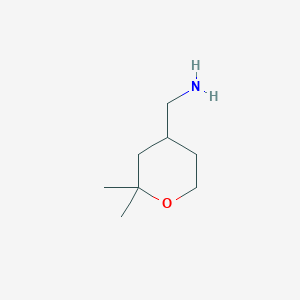
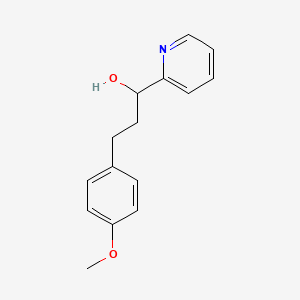
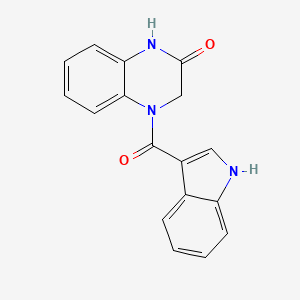
![6-Chloro-N-[2-(pyridin-2-ylamino)ethyl]pyridine-2-carboxamide](/img/structure/B2657145.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2657146.png)
![2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2657148.png)

![N-(3-chlorophenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2657150.png)